molecular formula C7H4ClF3O3S B011974 2-(Trifluoromethoxy)benzenesulfonyl chloride CAS No. 103008-51-1

2-(Trifluoromethoxy)benzenesulfonyl chloride

Cat. No. B011974
M. Wt: 260.62 g/mol
InChI Key: JLTBWYIUMFEOTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, has been described through a convenient and efficient three-step process. This process involves regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation conditions to yield the desired sulfonyl chloride compound (Huang et al., 2019).

Molecular Structure Analysis

The molecular and electronic structures of structural isomers related to 2-(trifluoromethoxy)benzenesulfonyl chloride have been explored through X-ray crystallography and ab initio quantum-chemical calculations. These studies provide insights into the steric hindrance and electronic distribution within the molecule, impacting its reactivity and interactions (Rublova et al., 2017).

Scientific Research Applications

  • Synthesis of Novel Compounds : A study identified a novel chiral compound as an intermediate in the synthesis of benz, highlighting the potential of benzenesulfonyl chlorides in creating new chemical entities (Al–Douh, 2012).

  • Recyclable Magnetic Co/C Hybrid ROMP-Derived Reagent : Magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride has been shown to be recyclable and useful for methylation/alkylation of various carboxylic acids, with efficient retrieval using a neodymium magnet (Faisal et al., 2017).

  • Key Building Block for Penoxsulam : A convenient three-step synthesis of a related compound, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, was presented as a key building block for the herbicide penoxsulam (Huang et al., 2019).

  • Oxo Crown Ethers Synthesis : Oxo crown ethers synthesized using benzenesulfonyl chloride have shown promising stability and cation-complexing abilities towards sodium and potassium cations (Matsushima et al., 1982).

  • Potent Antibacterial Agents and Enzyme Inhibitors : N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have shown potent antibacterial potential and moderate enzyme inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).

  • Synthesis of Novel N-Substituted Phenyl Benzenesulfonylureas : A study synthesized novel N-substituted phenyl-4-fluoride (or trifluoromethyl) benzenesulfonylureas, providing a new class of benzenesulfonylureas with improved properties (Ta-n, 2015).

  • Large-Scale Preparation : A scalable process efficiently prepares 2-(methanesulfonyl)benzenesulfonyl chloride on a multikilogram scale with high chemical purity, making it a key building block for drug candidates (Meckler & Herr, 2012).

  • Friedel-Crafts Sulfonylation : 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids effectively catalyze Friedel-Crafts sulfonylation of benzene and substituted benzenes, yielding almost quantitative diaryl sulfones under ambient conditions (Nara et al., 2001).

Safety And Hazards


  • Corrosive : The compound is corrosive and can cause skin and eye irritation.

  • Toxicity : Inhalation or ingestion may lead to respiratory and gastrointestinal irritation.

  • Handling Precautions : Proper protective equipment (gloves, goggles) should be used when handling this compound.


Future Directions

Research on the applications of 2-(Trifluoromethoxy)benzenesulfonyl chloride continues to expand. Future directions may include:



  • Development of New Reactions : Exploring novel synthetic methodologies using this compound.

  • Medicinal Chemistry : Investigating its potential as a building block in drug discovery.


properties

IUPAC Name

2-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4-2-1-3-5(6)14-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTBWYIUMFEOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380418
Record name 2-(Trifluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzenesulfonyl chloride

CAS RN

103008-51-1
Record name 2-(Trifluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethoxy)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JJ Xu, HD Li, MF Wu, L Zhu, XS Du, JJ Li, Z Li… - International …, 2021 - Elsevier
Alcoholic liver disease (ALD) is the most common chronic liver disease worldwide. Currently, there is no definitive treatment for alcohol-induced liver injury (ALI). Inflammatory response …
Number of citations: 6 www.sciencedirect.com
J Liu, W Lin, AE Sorochinsky, G Butler, A Landa… - Journal of Fluorine …, 2022 - Elsevier
Trifluoromethoxy-containing molecules represent still underdeveloped, but highly promising group of biologically active compounds. The first part of this review profiles five known …
Number of citations: 7 www.sciencedirect.com
Y Fu, QS Xu, QZ Li, MP Li, CZ Shi, Z Du - ChemistryOpen, 2019 - Wiley Online Library
A novel charge‐transfer complex triggered sulfonylation of 1,4‐diazabicyclo[2.2.2]octane (DABCO) with mild reaction conditions has been developed. The formation of a charge‐transfer …
A Blaser, BD Palmer, HS Sutherland… - Journal of Medicinal …, 2012 - ACS Publications
Analogues of clinical tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), in which the OCH 2 linkage was replaced …
Number of citations: 70 pubs.acs.org
M Wu, J Ma, L Ji, M Wang, J Han, Z Li - European Journal of Medicinal …, 2019 - Elsevier
A series of 3-amino-substituted rutacecarpine derivatives were synthesized to identify novel multitarget-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). …
Number of citations: 25 www.sciencedirect.com
MC Izidro - 2019 - bradscholars.brad.ac.uk
Metastasis is a major cause of death in cancer patients but currently there are no drugs available for its treatment. Hence there is an urgent clinical need for identifying and developing …
Number of citations: 2 bradscholars.brad.ac.uk

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